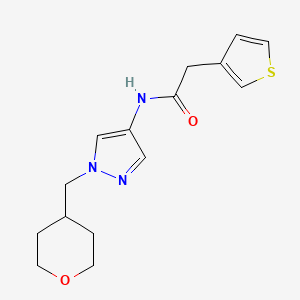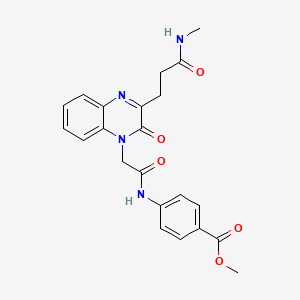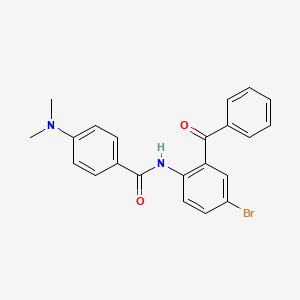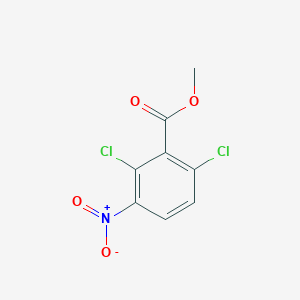![molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6](/img/structure/B2412985.png)
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 217189-04-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is [4-(3-pyridinyl)phenyl]methanol . The physical form of this compound is solid .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C12H11NO/c14-9-10-3-5-11 (6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process is useful for the scaffold decoration of a broad range of complex N-heterocycles .Physical And Chemical Properties Analysis
The compound has a boiling point of 106-107 . It is stored at ambient temperature and shipped at the same temperature . The compound is solid in its physical form .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
A study by Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting its potential in crystallography and structural analysis. The research focused on understanding the molecular configuration and intermolecular interactions, which are vital for designing new materials and drugs (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
2. Molecular Docking and Drug Design
Venkateshan et al. (2020) explored the use of azafluorene derivatives, which are structurally related to the compound , for inhibiting SARS CoV-2 RdRp. This study is significant as it combines molecular docking analysis, quantum chemical modeling, and molecular dynamics to design potential antiviral agents (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
3. Optical and Electronic Properties
El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b] pyridine derivatives, which are chemically related, to understand their optical and electronic properties. Such research is crucial for the development of new materials in the field of optoelectronics (El-Menyawy, Zedan, & Nawar, 2019).
4. Fluorescence Properties
Research by Toche et al. (2009) on pyridine-3-carbonitriles, including fluorescence studies, showcases the potential of these compounds in developing fluorescent materials and sensors. The study specifically analyzed how different substitutions affect absorption and emission properties (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).
5. Corrosion Inhibition
Studies by Verma et al. (2015) and Sudheer & Quraishi (2015) investigated pyridine carbonitriles as corrosion inhibitors. These findings are significant in industrial applications where corrosion resistance is a critical concern (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015); (Sudheer & Quraishi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZHHPNPJLOFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)


![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)
![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)